molecular formula C17H22Cl2N4O2 B15102336 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide

Cat. No.: B15102336
M. Wt: 385.3 g/mol
InChI Key: MIXPOUFPZUUBEI-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrrolidin-1-yl ethyl group, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3,4-Dichlorophenyl Group: The piperazine ring is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 3,4-dichlorophenyl group.

    Introduction of Pyrrolidin-1-yl Ethyl Group: The final step involves the reaction of the intermediate with pyrrolidin-1-yl ethyl ketone under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dichlorophenyl)piperazine-1-carboxamide: Lacks the pyrrolidin-1-yl ethyl group, resulting in different biological activity.

    N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carboxamide: Lacks the 3,4-dichlorophenyl group, affecting its chemical properties and reactivity.

Uniqueness

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazine-1-carboxamide is unique due to the presence of both the 3,4-dichlorophenyl and pyrrolidin-1-yl ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C17H22Cl2N4O2

Molecular Weight

385.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide

InChI

InChI=1S/C17H22Cl2N4O2/c18-14-4-3-13(11-15(14)19)21-7-9-23(10-8-21)17(25)20-12-16(24)22-5-1-2-6-22/h3-4,11H,1-2,5-10,12H2,(H,20,25)

InChI Key

MIXPOUFPZUUBEI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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